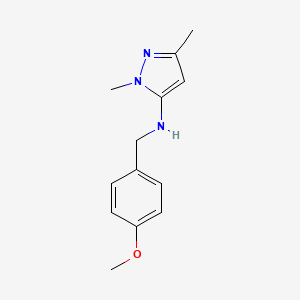![molecular formula C7H18ClN3S B11729997 [4-(Carbamimidoylsulfanyl)butyl]dimethylamine hydrochloride](/img/structure/B11729997.png)
[4-(Carbamimidoylsulfanyl)butyl]dimethylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Carbamimidoylsulfanyl)butyl]dimethylamine hydrochloride: is a chemical compound with a unique structure that includes a carbamimidoyl group, a sulfanyl group, and a dimethylamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Carbamimidoylsulfanyl)butyl]dimethylamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the butyl chain: The butyl chain can be synthesized through a series of reactions involving alkylation and reduction.
Introduction of the carbamimidoyl group: This step involves the reaction of an amine with a suitable carbamimidoylating agent under controlled conditions.
Addition of the sulfanyl group: The sulfanyl group is introduced through a thiolation reaction, where a thiol is reacted with the intermediate compound.
Formation of the dimethylamine group: This step involves the reaction of the intermediate with dimethylamine under appropriate conditions.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch reactors: Used for small to medium-scale production.
Continuous flow reactors: Employed for large-scale production to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
[4-(Carbamimidoylsulfanyl)butyl]dimethylamine hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamimidoyl group can be reduced to form amines.
Substitution: The dimethylamine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines or amides.
科学研究应用
[4-(Carbamimidoylsulfanyl)butyl]dimethylamine hydrochloride: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of [4-(Carbamimidoylsulfanyl)butyl]dimethylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target.
相似化合物的比较
[4-(Carbamimidoylsulfanyl)butyl]dimethylamine hydrochloride: can be compared with similar compounds such as:
[4-(Carbamimidoylsulfanyl)butyl]amine hydrochloride: Lacks the dimethyl groups, leading to different reactivity and applications.
[4-(Carbamimidoylsulfanyl)butyl]methylamine hydrochloride: Contains a single methyl group, affecting its chemical properties and biological activity.
[4-(Carbamimidoylsulfanyl)butyl]ethylamine hydrochloride: Contains an ethyl group, leading to variations in its interactions and effects.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C7H18ClN3S |
|---|---|
分子量 |
211.76 g/mol |
IUPAC 名称 |
4-(dimethylamino)butyl carbamimidothioate;hydrochloride |
InChI |
InChI=1S/C7H17N3S.ClH/c1-10(2)5-3-4-6-11-7(8)9;/h3-6H2,1-2H3,(H3,8,9);1H |
InChI 键 |
KGEUDKAFYNKDRW-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCCSC(=N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-ethyl-5-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11729932.png)
![7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11729944.png)
![2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B11729946.png)
![N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11729948.png)
![[2-(diethylamino)ethyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11729956.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11729963.png)
![4-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol](/img/structure/B11729972.png)
![2-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}phenol](/img/structure/B11729977.png)

![N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11729999.png)
![2-[3-(propylamino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11730007.png)

![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11730013.png)
![4-[(R)-methylsulfinyl]butan-1-amine](/img/structure/B11730021.png)
